molecular formula C7H5ClF2 B1507618 1-Chloro-2,5-difluoro-4-methylbenzene CAS No. 879093-04-6

1-Chloro-2,5-difluoro-4-methylbenzene

Cat. No. B1507618
CAS RN: 879093-04-6
M. Wt: 162.56 g/mol
InChI Key: NTIQFDUFBNLENP-UHFFFAOYSA-N
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Description

1-Chloro-2,5-difluoro-4-methylbenzene is a chemical compound with the CAS Number: 879093-04-6 . It has a molecular weight of 162.57 . The IUPAC name for this compound is 1-chloro-2,5-difluoro-4-methylbenzene .


Molecular Structure Analysis

The InChI code for 1-Chloro-2,5-difluoro-4-methylbenzene is 1S/C7H5ClF2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

1-Chloro-2,5-difluoro-4-methylbenzene has a molecular weight of 162.57 . It has a refractive index n20/D of 1.478 (lit.) . The boiling point is 126-128 °C (lit.) and the density is 1.352 g/mL at 25 °C (lit.) .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 1-Chloro-2,5-difluoro-4-methylbenzene can be found online . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

1-chloro-2,5-difluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIQFDUFBNLENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00730976
Record name 1-Chloro-2,5-difluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2,5-difluoro-4-methylbenzene

CAS RN

879093-04-6
Record name 1-Chloro-2,5-difluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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